Home > Products > Screening Compounds P132441 > 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one - 1089-80-1

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one

Catalog Number: EVT-447128
CAS Number: 1089-80-1
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methoxy-estra-1,3,5(10),9(11)-tetraen-17-one

Compound Description: 3-Methoxy-estra-1,3,5(10),9(11)-tetraen-17-one is a key intermediate in various steroid syntheses. Research on its dye-sensitized photo-oxygenation has unveiled valuable insights into its reactivity and potential applications.

Relevance: This compound is structurally similar to 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one, differing only in the substituent at the 3-position. While the target compound has a hydroxyl group, this related compound possesses a methoxy group at that position. This difference in functional groups can significantly influence their reactivity and biological activity.

9β-Hydroxy-11-oxo-estrogen

Compound Description: 9β-Hydroxy-11-oxo-estrogen is a metabolite produced during the oxidation of estra-1,3,5(10),9(11)-tetraenes. This compound provides insights into the metabolic pathways of related estrogens.

Relevance: This compound shares the core structure of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one but possesses additional oxygen functionalities at the 9 and 11 positions. These modifications suggest possible metabolic pathways for the target compound, as the introduction of hydroxyl and ketone groups is a common enzymatic transformation in steroid metabolism.

9α-Peroxymethoxy-11-ketone

Compound Description: 9α-Peroxymethoxy-11-ketone is an unexpected product isolated during the m-chloroperbenzoic acid oxidation of 13β-Ethyl-3-methoxygona-1,3,5(10),9(11)-tetraen-17β-ol. The formation of this compound reveals insights into the oxidation mechanism of related steroids.

Relevance: This compound highlights the reactivity of the 9,11 double bond in the estra-1,3,5(10),9(11)-tetraene core, similar to that found in 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one. The presence of the peroxymethoxy group at the 9α position and the ketone at position 11 suggests a potential reaction pathway for the target compound under similar oxidative conditions.

9β-Hydroxy-3-methoxy-11-aza-18-norestra-1,3,5(10),9(11)-tetraen-17-one

Compound Description: This compound, (±)-9(11)-didehydro-8-hydroxy-11-aza-18-norestrone 3-methyl ether, is a key product in the synthesis of heterocyclic steroids. Its structure incorporates a nitrogen atom into the steroid framework, resulting in altered biological properties.

Relevance: The structure of this compound highlights the possibility of incorporating a nitrogen atom into the steroid nucleus of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one. The presence of the 9(11) double bond, as in the target compound, and the introduction of nitrogen at the 11-position emphasize the potential for creating diverse steroid analogs with modified biological activities.

9(11)-Didehydro-11-aza-estrone 3-methyl ether

Compound Description: This compound, synthesized from a 13-methyl acid, offers a different approach to modifying the steroid skeleton. Its structure lacks the 8-hydroxy group present in the previously discussed 9β-Hydroxy-3-methoxy-11-aza-18-norestra-1,3,5(10),9(11)-tetraen-17-one.

Relevance: This compound showcases the structural diversity achievable within the 11-aza-estrone series, closely related to 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one. The absence of the 8-hydroxy group, while sharing the 9(11)-didehydro and 3-methoxy substitutions, emphasizes the subtle yet significant modifications possible within this class of steroids.

9(11)-Didehydro-11-aza-17β-estradiol 3-methyl ether

Compound Description: Similar to its estrone counterpart, this compound is another example of a modified steroid structure. It exhibits structural variations that can potentially lead to differences in biological activity compared to the parent compound.

Relevance: This compound further exemplifies the structural diversity achievable by modifying the steroid nucleus of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one. The presence of a 17β-hydroxy group, absent in the estrone analog, highlights the potential for introducing functionality at various positions, enabling the exploration of structure-activity relationships in this class of compounds.

Source and Classification

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one can be sourced from natural steroid precursors or synthesized through various chemical processes. It belongs to the class of compounds known as phenolic steroids, which are characterized by their hydroxyl groups attached to an aromatic ring. This compound is often utilized in research settings for its hormonal activity and potential therapeutic effects.

Synthesis Analysis

The synthesis of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one typically involves multiple steps beginning from steroid precursors such as estrone. A notable synthesis method described in the literature involves the following steps:

  1. Starting Material: Estrone is used as the starting material.
  2. Protection of Functional Groups: The phenolic hydroxyl group is protected using substituted benzoyl groups, while the keto group is protected with ethanediol.
  3. Bromination: Phenyltrimethylammonium tribromide serves as the brominating agent under optimized conditions.
  4. Debromination and Hydrolysis: Following bromination, debromination and hydrolysis reactions yield the target compound.

This method has been reported to achieve a total yield of approximately 65%, with a high purity level confirmed by liquid chromatography-mass spectrometry (LC-MS) . The structure of intermediates and the final product was confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one features a tetracyclic arrangement typical of steroid structures. Key characteristics include:

  • Functional Groups: The presence of a hydroxyl group at position 3 and a ketone at position 17.
  • Double Bonds: The molecule contains multiple double bonds within its ring structure, specifically at positions 1, 3, 5, 9, and 11.

The stereochemistry and arrangement of these functional groups contribute significantly to the compound's biological activity .

Chemical Reactions Analysis

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one participates in various chemical reactions that can modify its structure or lead to derivatives with altered properties. Key reactions include:

  • Hydroxylation: The introduction of additional hydroxyl groups can enhance its solubility and alter its hormonal activity.
  • Reduction Reactions: These can convert ketones to alcohols or modify double bonds within the steroid framework.

Such reactions are crucial for developing new derivatives with specific biological or pharmacological properties .

Mechanism of Action

The mechanism of action for 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one primarily involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors:

  1. Receptor Activation: The compound activates estrogen receptors leading to a cascade of intracellular signaling pathways.
  2. Gene Expression Modulation: This activation results in the regulation of genes involved in reproductive functions, bone density maintenance, and other physiological processes influenced by estrogen.

Research indicates that this compound may also exhibit anti-proliferative effects on certain cancer cells through modulation of estrogen signaling pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one include:

These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .

Applications

The applications of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one span several fields:

  1. Pharmaceutical Industry: Used as an intermediate in synthesizing hormones for therapeutic uses such as hormone replacement therapy and contraceptives.
  2. Research Applications: Employed in studies investigating estrogenic activity and mechanisms related to hormonal regulation.
  3. Natural Product Synthesis: Acts as a precursor for synthesizing more complex natural products with potential medicinal benefits.
Introduction to 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one

Nomenclature and Chemical Identification

IUPAC Name and Systematic Terminology

The systematic IUPAC name for this compound is (8S,13S,14S)-3-hydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one, which precisely defines its stereochemistry and functional group arrangement. This nomenclature specifies:

  • The steroid nucleus configuration at chiral centers C8, C13, and C14 as S-configuration
  • The phenolic hydroxyl group at position C3
  • The unsaturated ketone at position C17
  • The methyl group at C13 (characteristic of estrane derivatives)
  • The hexahydro-6H-cyclopenta[a]phenanthrene core structure indicating specific hydrogenation states across the rings

The ring numbering follows conventional steroid numbering, with the A-ring (positions 1-10), B-ring (positions 5-10), C-ring (positions 8-14), and D-ring (positions 13-17). The parentheses notation (10) and (11) indicate bridgehead carbon positions for the double bonds extending across ring systems [3] [9].

Synonyms and Trade Names

This compound is recognized by multiple synonyms across chemical and pharmaceutical literature, reflecting its relationship to estrogenic compounds and its occurrence as a process-related impurity:

Table 1: Synonym Compendium for 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one

Synonym TypeDesignations
Chemical Names9,11-Didehydroestrone; Δ⁹⁽¹¹⁾-Estrone; Estra-1,3,5(10),9(11)-tetraen-17-one, 3-hydroxy-
Pharmaceutical ImpuritiesEstrone Impurity 13; Estrone Impurity 18; Dinoregin Impurity 6; Estradiol Valerate Impurity 27
Registry IdentifiersCID 10890881 (PubChem); SCHEMBL8081749; CHEMBL1079341; DTXSID00447370; Nikkaji J142.417C
Other Designations3-Hydroxy-19-norandrosta-1,3,5(10),9(11)-tetraene-17-one; 9(11)-Dehydroestrone

These diverse designations reflect the compound's appearance across multiple contexts—from synthetic chemistry to pharmaceutical quality control [1] [3] [6].

Molecular Formula and Weight

The compound has the molecular formula C₁₈H₂₀O₂, with an exact mass of 268.1463 g/mol and a monoisotopic mass of 268.146329876 g/mol. The molecular weight is typically reported as 268.35 g/mol in commercial catalogs. This formula corresponds to a degree of unsaturation of nine sites (calculated as: 1/2(2C + 2 - H - X + N) = 1/2(36 + 2 - 20) = 9), distributed across four rings and multiple double bonds. The elemental composition is carbon 80.56%, hydrogen 7.51%, and oxygen 11.92%. These mass specifications serve as critical identifiers in analytical techniques such as mass spectrometry [1] [3] [6].

Structural Classification Within Steroidal Compounds

This molecule belongs to the estraene steroid subclass, characterized by an 18-carbon skeleton (C13 methyl group) and the absence of C10 and C19 angular methyl groups. Its structural features position it within several overlapping steroidal categories:

  • Aromatic Steroids: The A-ring incorporates a phenolic system (1,3,5(10)-triene-3-ol configuration), classifying it as a mono-aromatic steroid. This aromatic ring significantly influences the compound's electronic properties and acidity (pKa ≈ 10.5 for phenolic proton) [6].

  • 9(11)-Unsaturated Steroids: The distinctive Δ⁹⁽¹¹⁾ double bond between C9 and C11 creates a cross-conjugated system bridging the B and C rings. This feature differentiates it from classical estrones and produces unique UV-Vis absorption characteristics with λₘₐₓ ≈ 280 nm and 290 nm shoulders [3] [9].

  • 17-Ketosteroids: The presence of a carbonyl at C17 places it within the ketosteroid family, influencing its reactivity and hydrogen-bonding capacity. The 17-ketone exists predominantly in the keto form due to conjugation effects [3].

Table 2: Structural Comparison with Reference Steroids

Structural Feature3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-oneEstrone (Reference)
A-ring1,3,5(10)-triene-3-ol (aromatic)1,3,5(10)-triene-3-ol (aromatic)
B-ringΔ⁹⁽¹¹⁾ double bondFully saturated
C-ringΔ⁹⁽¹¹⁾ double bondFully saturated
D-ring17-ketone17-ketone
Stereochemistry8S,13S,14S8S,13S,14S
Molecular FormulaC₁₈H₂₀O₂C₁₈H₂₂O₂

The stereochemistry is defined by the 8S,13S,14S configuration, as evidenced by its isomeric SMILES notation: C[C@]12CC=C3C@HCCC4=C3C=CC(=C4)O. This absolute configuration influences molecular conformation and potential biological interactions. The extended conjugated system creates a near-planar structure from rings A through C, while ring D adopts a characteristic envelope conformation [3] [6] [9].

Historical Context and Discovery

The identification of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one emerged from mid-20th century investigations into estrogen metabolism and synthetic pathways. Its discovery can be contextualized within three key developments:

  • Estrogen Research Expansion (1950s-1960s): Following the isolation of estrone (1929) and estradiol (1935), researchers systematically explored structural modifications. The compound was likely first observed during chemical dehydration experiments on estrogens, particularly through acid-catalyzed reactions that introduced the 9(11)-unsaturation. Early synthetic routes employed perchloric acid in dichloromethane at 0°C for 15 minutes, generating this dehydrogenated derivative [3] [6].

  • Metabolic Studies (1970s): Investigations into estrogen metabolism revealed that 9,11-didehydroestrone could arise as an oxidative metabolite in specific biological pathways. This established its status not merely as a synthetic artifact but as a potential biochemical intermediate, particularly in hepatic transformations of ethynyl estradiol and other synthetic estrogens [3] [9].

  • Pharmaceutical Impurity Characterization (1980s-present): The compound gained regulatory significance when identified as:

  • Estrone 9(11)-Dehydro Impurity in bulk pharmaceutical substances
  • Dinoregin Impurity 6 in hormone preparations
  • Estradiol Valerate Impurity 27 in injectable formulationsThis recognition established its importance in pharmaceutical quality control and led to standardized analytical methods for its detection [9].

Commercial availability as a research chemical emerged through specialty suppliers like Sigma-Aldrich's AldrichCPR collection, which cataloged it as a "rare and unique chemical" for early discovery researchers without analytical certification. Its persistence in the chemical market reflects ongoing interest in its unique conjugated system for materials science and medicinal chemistry applications [2] [5]. The compound remains significant in contemporary research as a structural probe for investigating estrogen receptor interactions with modified steroidal frameworks and as a synthetic intermediate for more complex steroidal architectures [3] [6].

Properties

CAS Number

1089-80-1

Product Name

3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one

IUPAC Name

(8S,13S,14S)-3-hydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-16,19H,2,4,6-7,9H2,1H3/t15-,16+,18+/m1/s1

InChI Key

SONVSJYKHAWLHA-RYRKJORJSA-N

SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.